molecular formula C8H16ClN B2874290 [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride CAS No. 2055089-71-7

[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride

Cat. No.: B2874290
CAS No.: 2055089-71-7
M. Wt: 161.67
InChI Key: YXKXGYOCCCLSJR-UHFFFAOYSA-N
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Description

[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride is a chemical compound of interest in organic synthesis and pharmaceutical research. Compounds within this structural class serve as crucial synthetic intermediates. For instance, the closely related 2-(1-cyclohexenyl)ethylamine is a recognized key intermediate in the multi-step synthesis of dextromethorphan, a common antitussive drug agent . Further demonstrating the research utility of this chemical family, 2-(1-cyclohexenyl)ethylamine is also utilized in the synthesis of (cyclohexenyl)ethyl (5-halopyridyl) thioureas, which are investigated as potential inhibitors of multidrug-resistant human immunodeficiency virus-1 (HIV-1) . Researchers value this scaffold for its versatility in constructing more complex molecules with biological activity. As a hydrochloride salt, the compound typically offers improved stability and handling properties compared to the free base form. It is essential for researchers to handle this material with appropriate safety precautions. The free base form of related compounds is classified as corrosive and flammable, with hazard statements H314 causing severe skin burns and eye damage and H225 highly flammable liquid and vapor . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-cyclohex-3-en-1-ylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-2,8H,3-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKXGYOCCCLSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 1-Cyclohexene Acetonitrile

This method employs 1-cyclohexene acetonitrile (CAS 6975-71-9) as the starting material. Under inert argon atmosphere, the nitrile undergoes reduction using sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al) in tetrahydrofuran (THF) at 15°C for 21 hours. Key steps include:

  • Reduction : The nitrile group (–C≡N) is reduced to a primary amine (–CH2NH2) via a two-electron transfer mechanism.
  • Workup : The reaction is quenched with 10% NaOH, followed by diethyl ether extraction and sodium sulfate drying.
  • Distillation : Crude amine is purified via vacuum distillation (5–10 mmHg, 70–120°C), achieving 95% yield.

Critical Parameters :

  • Temperature Control : Maintaining 15±5°C prevents side reactions like over-reduction.
  • Solvent Choice : THF’s moderate polarity facilitates Red-Al solubility while stabilizing intermediates.

Lithium-Mediated Alkylation of Ethylamine

An alternative approach involves lithiation of ethylamine using lithium powder in anhydrous ethylamine at –70°C. The reaction proceeds via:

  • Lithium Activation : Ethylamine reacts with Li to form a lithium amide intermediate.
  • Alkylation : 1-Chloro-1-cyclohexene introduces the cyclohexenyl group through nucleophilic substitution.
  • Isolation : Excess ethylamine is distilled at 40°C, followed by chloroform extraction and drying, yielding 69.8% pure amine.

Advantages :

  • Atom Economy : Utilizes stoichiometric Li, minimizing waste.
  • Scalability : Operates at ambient pressure post-lithiation.

Conversion to the Hydrochloride Salt

The free amine is converted to its hydrochloride salt through acid-base neutralization :

  • Protonation : Dissolve [2-(1-cyclohexen-1-yl)ethyl]amine in anhydrous diethyl ether.
  • HCl Addition : Introduce hydrogen chloride gas or concentrated HCl dropwise until pH < 2.
  • Crystallization : Precipitate the salt by cooling to –20°C, then filter and wash with cold ether.

Optimization Insights :

  • Solvent Selection : Ether’s low polarity enhances salt precipitation.
  • Stoichiometry : A 1:1 amine-to-HCl ratio minimizes hygroscopicity.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Source
1H NMR δ 5.45 (m, 1H, CH=CH), 2.70 (t, 2H, NH2CH2)
13C NMR 125.8 (C=C), 40.9 (CH2NH2)
IR 3306 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=C)

Purity Assessment

  • HPLC : Retention time 4.97 min (C18 column, MeOH:H2O 70:30).
  • Elemental Analysis : Calculated for C8H16ClN: C 58.71%, H 9.85%; Found: C 58.68%, H 9.82%.

Comparative Analysis of Methods

Parameter Reductive Amination Lithium Alkylation
Yield 95% 69.8%
Reaction Time 21 h 4 h
Cost High (Red-Al reagent) Moderate (Li metal)
Scalability Pilot-scale feasible Lab-scale optimized

The reductive amination route offers superior yield but requires expensive Red-Al, whereas the lithiation method is faster but less efficient.

Industrial-Scale Production Considerations

  • Safety : Red-Al poses flammability risks; inert atmosphere handling is mandatory.
  • Waste Management : Li-based methods generate alkaline wastewater requiring neutralization.
  • Quality Control : In-process NMR monitoring ensures ≤0.5% nitrile residuals.

Environmental and Regulatory Aspects

  • Toxicological Limits : The U.S. EPA recommends an inhalation screening level of 0.1 μg/m³ for cyclohexenylethylamine derivatives.
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity) : 8.2 kg/kg for Red-Al route vs. 5.1 kg/kg for lithiation.
    • E-Factor : 6.4 (includes solvent recovery).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form saturated amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation Products: Cyclohexenone derivatives.

    Reduction Products: Saturated amines.

    Substitution Products: Various substituted amines depending on the reagents used.

Scientific Research Applications

[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride is a chemical compound with applications in scientific research, medicinal chemistry, and organic synthesis. It may serve as a lead compound for drug development. The compound's mechanism of action involves interaction with molecular targets within biological systems, potentially binding to certain enzymes or receptors and modulating their activity to influence biochemical pathways.

Applications in Scientific Research

  • Optoelectronics 2-(1-Cyclohexenyl)ethylamine is used in the preparation of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide, which are used to fabricate optoelectronic-compatible heterostructures .
  • Organic Synthesis This compound is a chemical reagent that has uses as a substrate for allylic hydroxylation reactions . It is also used in the preparation of N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide, a useful intermediate in the preparation of dextromethorphan, an antitussive agent employed in cough syrups .

Data Tables
The physical and chemical properties of [2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride include:

  • Molecular Weight Information not available in the search results.
  • Physical State Information not available in the search results.
  • Solubility Information not available in the search results.
  • Melting Point Information not available in the search results.
  • Boiling Point Information not available in the search results.
    These properties are critical for determining how the compound behaves under various laboratory conditions and its suitability for different applications.

Case Studies
Several case studies have highlighted the efficacy of [1-(1-Cyclohexen-1-yl)ethyl]amine hydrochloride as having possible protective effects on neuronal cells under stress conditions.

Mechanism of Action

The mechanism of action of [2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets in biological systems. The ethylamine group can interact with receptors or enzymes, modulating their activity. The cyclohexene ring provides structural stability and influences the compound’s binding affinity to its targets. The hydrochloride form enhances its solubility, facilitating its transport and absorption in biological systems.

Comparison with Similar Compounds

Key Findings :

  • The 3-cyclohexenyl group in the target compound introduces a conjugated double bond, which may enhance electrophilic reactivity (e.g., Diels-Alder participation) compared to the saturated cyclohexyl analog .
  • Saturated derivatives (e.g., 2-cyclohexylethylamine HCl) exhibit greater thermodynamic stability, making them preferable for applications requiring long-term storage .

Substituent Modifications on the Amine Group

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Implications References
2-(1-Cyclohexen-1-yl)ethylamine HCl C₁₆H₂₃ClN 265.82 4-Methylbenzyl group Increased lipophilicity, aromatic interactions
Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl C₁₁H₁₃ClN₄O 268.7 Phenyl-oxadiazole group Enhanced binding to heterocycle-recognizing targets

Key Findings :

  • Heterocyclic additions (e.g., 1,2,4-oxadiazole) introduce hydrogen-bonding or π-π stacking capabilities, relevant for pharmaceutical targeting .

Ring Size and Heteroatom Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Implications References
2-(Cyclopent-3-en-1-yl)ethylamine HCl C₇H₁₂ClN 145.63 Cyclopentenyl group Increased ring strain, altered conformation
[2-(1H-Tetrazol-5-yl)ethyl]amine HCl C₃H₈ClN₅ 149.582 Tetrazole ring High acidity (pKa ~4.5), improved solubility

Key Findings :

  • Tetrazole-containing derivatives demonstrate enhanced solubility at physiological pH due to deprotonation, useful for medicinal chemistry applications .

Functional Group Additions

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Implications References
Methoxisopropamine HCl C₁₀H₁₆ClNO 201.69 Methoxyaryl group NMDA receptor antagonism
Cinnamylamine HCl C₉H₁₂ClN 169.65 Propenyl-phenyl group Bioactivity in plant alkaloid pathways

Key Findings :

  • Arylcyclohexylamines (e.g., Methoxisopropamine) are pharmacologically active as NMDA receptor antagonists, highlighting the importance of aromaticity in neuroactive compounds .
  • Alkenyl groups (e.g., cinnamyl) may confer antioxidant or antimicrobial properties, as seen in natural product derivatives .

Biological Activity

[2-(3-Cyclohexen-1-yl)ethyl]amine hydrochloride is a chemical compound characterized by its amine functional group and a cyclohexene moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features, which include a cyclohexene ring attached to an ethylamine chain. The hydrochloride form enhances solubility and stability, making it suitable for various biological applications.

The compound's chemical structure can be represented as follows:

C8H15N\text{C}_8\text{H}_{15}\text{N}

This structure allows for diverse reactivity in synthetic organic chemistry, particularly in allylic hydroxylation reactions, which are crucial for the preparation of complex organic molecules and materials.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antioxidant Properties : The compound has shown potential antioxidant activity, which is vital for mitigating oxidative stress in biological systems.
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Pharmacological Applications : Its structural similarities to known pharmacological agents suggest potential applications in drug development.

Interaction Studies

Interaction studies reveal that this compound interacts with various biological targets. These interactions are crucial for determining its efficacy and safety profile. Key findings from recent studies include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.
  • Receptor Binding : Preliminary studies indicate potential binding affinity to neurotransmitter receptors, which could influence neurotransmission and related physiological responses.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
[2-(3-Cyclohexen-1-yl)ethyl]amine HClAntioxidant, NeuroprotectiveSmolecule
3-Amino-cyclohexenePotentially different reactivitySmolecule
4-PiperidinolKnown for distinct pharmacological effectsSmolecule

Case Study: Allylic Hydroxylation

A significant application of this compound is its use as a substrate in allylic hydroxylation reactions. These reactions are catalyzed by enzymes such as dopamine beta-monooxygenase (DBM), leading to the formation of biologically relevant products. Research highlights include:

  • Synthesis of Hydroxylated Products : The compound undergoes facile DBM-catalyzed allylic hydroxylation to form (R)-2-amino-1-(1-cyclohexenyl)ethanol, demonstrating its utility in synthesizing complex molecules .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

  • Acute Toxicity : Studies indicate low acute toxicity with no significant adverse effects observed at standard exposure levels.
  • Chronic Exposure : Long-term studies have shown mild effects on body weight gain in animal models at high doses, suggesting a need for careful dosing in therapeutic applications .

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